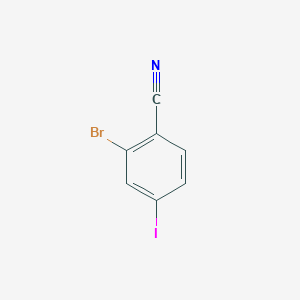

2-Bromo-4-iodobenzonitrile

Übersicht

Beschreibung

2-Bromo-4-iodobenzonitrile is a chemical compound with the molecular formula C7H3BrIN . It is used in various industrial and scientific research.

Synthesis Analysis

The synthesis of 2-Bromo-4-iodobenzonitrile can be achieved through different methods. One of the most common methods is the iodination of another chemical compound like 2-bromo-4-nitrobenzonitrile. The iodination can be done using elemental iodine in the presence of a reducing agent like sodium bisulfite.Molecular Structure Analysis

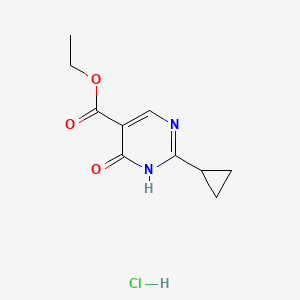

The molecular structure of 2-Bromo-4-iodobenzonitrile consists of a benzene ring with a bromine atom and an iodine atom attached to it at positions 2 and 4 respectively. The nitrile group (-C≡N) is attached to the benzene ring .Physical And Chemical Properties Analysis

2-Bromo-4-iodobenzonitrile has a molecular weight of 307.91 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 23.8 Ų and a complexity of 162 .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Bending Properties

2-Bromo-4-iodobenzonitrile, similar to its related compounds like 4-iodobenzonitrile and 4-bromobenzonitrile, has been studied for its unique bending properties in crystal structures. The bending characteristics of these crystals are influenced by the nature of the halogen bonds formed within their structures. Specifically, the strength and linearity of these bonds play a crucial role in determining the flexibility and brittleness of the crystals (Veluthaparambath et al., 2022).

Halogen Bonding in Crystal Engineering

The role of halogen bonding, particularly involving iodine atoms, is significant in crystal engineering. Studies on 4-iodobenzonitrile have revealed insights into how these non-covalent interactions can be used for chain formation in crystal structures. These interactions are crucial in understanding the compressibility and robustness of halogen bonds under various conditions, including pressure-induced changes (Giordano & Parsons, 2017).

Thermodynamic and Aromaticity Studies

Thermodynamic properties of halogen-cyano interactions have been a subject of research, with studies focusing on the enthalpies of formation and sublimation of iodobenzonitrile isomers. These studies provide valuable information on the strength of intermolecular interactions in crystals and their impact on phase transitions and aromaticity (Rocha, Silva, & Silva, 2013).

Palladium-Catalyzed Reactions

The reactivity of 2-Bromo-4-iodobenzonitrile in palladium-catalyzed reactions has been explored, particularly in the context of its tolerance to bromo and iodo groups. This characteristic affords versatility in synthetic manipulations, opening up possibilities for creating diverse compounds through such catalytic processes (Hu et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJPGCHHLIOAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-iodobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)

![Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B1379479.png)

![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)